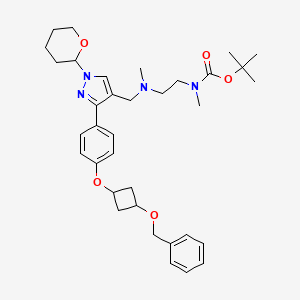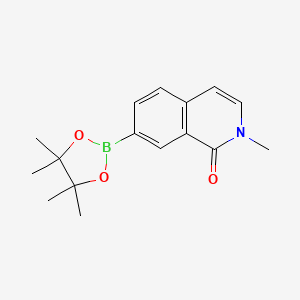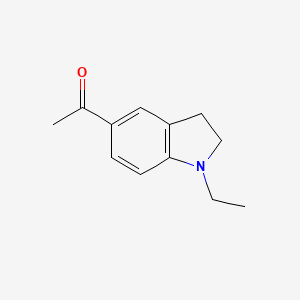
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Descripción general
Descripción
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride is a versatile chemical compound with the molecular formula C13H21BrCl2N2O and a molecular weight of 372.13 g/mol . This compound is widely used in scientific research due to its unique properties, making it suitable for various applications in drug development, organic synthesis, and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-(3-(4-Bromophenoxy)propyl)piperazine. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods typically involve bulk manufacturing processes that ensure high purity and yield. These methods often include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed.
Aplicaciones Científicas De Investigación
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in studies involving receptor binding and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(3-(4-Chlorophenoxy)propyl)piperazine dihydrochloride
- 1-(3-(4-Fluorophenoxy)propyl)piperazine dihydrochloride
- 1-(3-(4-Methylphenoxy)propyl)piperazine dihydrochloride
These compounds share similar structural features but differ in their substituents on the phenoxy group.
Propiedades
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUCGBZUICCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)




